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Abstract
(S)-VU0637120, also known as ML375, is a potent, selective, and centrally nervous system

(CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine

receptor.[1][2] The M5 receptor is uniquely expressed on dopaminergic neurons in the

midbrain, particularly in the ventral tegmental area (VTA) and substantia nigra pars compacta

(SNc), suggesting a significant role in modulating dopamine release and reward pathways.[1]

[3] While extensively investigated for its potential in treating substance use disorders, the direct

effects of (S)-VU0637120 on appetite regulation and energy homeostasis remain an emerging

area of research. This technical guide synthesizes the current understanding of (S)-
VU0637120, its mechanism of action, the known roles of the M5 receptor in reward and feeding

behavior, and the potential implications for appetite regulation. We provide a compilation of

available data, detail relevant experimental protocols, and present signaling pathway diagrams

to facilitate further investigation in this field.

Introduction to (S)-VU0637120
(S)-VU0637120 (ML375) was identified through a high-throughput screening effort as the first

selective NAM for the M5 muscarinic acetylcholine receptor.[1] Its high selectivity for M5 over

other muscarinic receptor subtypes (M1-M4) and its ability to cross the blood-brain barrier

make it a valuable pharmacological tool for elucidating the physiological functions of the M5

receptor in the CNS.[1]
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Table 1: Pharmacological Properties of (S)-VU0637120 (ML375)

Property Value Reference

Target
M5 Muscarinic Acetylcholine

Receptor
[1][2]

Action
Negative Allosteric Modulator

(NAM)
[1][2]

Human M5 IC50 300 nM [1][3]

Rat M5 IC50 790 nM [1]

Selectivity
>100-fold vs M1-M4 (IC50 > 30

µM)
[1]

CNS Penetration High [1]

The M5 Receptor and Its Role in Reward and
Motivation
The M5 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the

Gq/11 family of G proteins.[1] Its localization on dopaminergic neurons in the VTA and SNc, key

components of the mesolimbic dopamine system, places it in a critical position to modulate

reward, motivation, and reinforcement learning.[1][3]

Activation of M5 receptors is thought to potentiate dopamine release in downstream areas like

the nucleus accumbens (NAc).[4] This modulation of the dopaminergic reward pathway is

central to the reinforcing properties of drugs of abuse. Studies using M5 receptor knockout

mice have shown reduced reinforcing effects of cocaine and morphine.[3] Furthermore,

treatment with the M5 NAM, ML375, has been shown to attenuate the self-administration of

cocaine, ethanol, and opioids in preclinical models.[5][6][7]

Effects of M5 Receptor Modulation on Feeding and
Appetite
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The link between the M5 receptor and the regulation of appetite is less direct than its role in

drug reward. Appetite and feeding behavior are complex processes regulated by both

homeostatic mechanisms (energy balance) and hedonic or reward-driven factors. The

dopaminergic reward system, where the M5 receptor plays a modulatory role, is heavily

implicated in the hedonic aspects of feeding, particularly the motivation to consume palatable

foods.[1][2][8]

Preclinical Evidence
Direct studies investigating the effects of (S)-VU0637120 on food intake and body weight are

limited. However, some key findings from related research provide important insights:

M5 Knockout Mice: Studies on M5 receptor knockout (M5-/-) mice have shown no significant

differences in food intake or body weight compared to wild-type littermates, suggesting that

M5 receptor signaling may not be essential for basal homeostatic feeding.[3] This contrasts

with the significant reductions observed in drug-seeking behaviors in these same animals.

ML375 and Sucrose Responding: In a study evaluating the effect of ML375 on oxycodone

self-administration, the compound did not affect sucrose pellet-maintained responding on a

progressive ratio schedule.[6][7] This finding suggests that M5 receptor antagonism may

selectively reduce the motivation for potent reinforcers like drugs of abuse, with less impact

on natural rewards like palatable food under certain conditions.

Cholinergic Modulation of Feeding: The broader cholinergic system in the nucleus

accumbens is known to play a role in food-directed behaviors.[9] Blockade of muscarinic

receptors in the NAc with non-selective antagonists like scopolamine has been shown to

reduce food consumption.[10] However, these effects are not specific to the M5 receptor and

may involve other muscarinic subtypes that are more broadly expressed.

Table 2: Summary of Preclinical Findings on M5 Modulation and Feeding Behavior

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1572033/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9463982/
https://med-associates.com/product/progressive-ratio-protocol/
https://www.benchchem.com/product/b2667347?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31910819/
https://pubmed.ncbi.nlm.nih.gov/23762879/
https://pubmed.ncbi.nlm.nih.gov/31268669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3466943/
https://cdn.clinicaltrials.gov/large-docs/46/NCT03840746/Prot_SAP_000.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2667347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Model/Compound
Experimental
Paradigm

Key Findings Reference

M5 Knockout Mice Home cage feeding
No effect on food

intake or body weight.
[3]

(S)-VU0637120

(ML375)

Progressive ratio for

sucrose pellets

Did not affect

responding for

sucrose pellets.

[6][7]

Scopolamine (non-

selective muscarinic

antagonist)

Intra-NAc infusion
Decreased food

consumption.
[10]

Signaling Pathways
M5 Receptor Signaling Cascade
The M5 receptor, upon binding acetylcholine, activates the Gq/11 G-protein. This initiates a

signaling cascade that involves the activation of phospholipase C (PLC), leading to the

hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:

inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). (S)-VU0637120, as a

negative allosteric modulator, binds to a site on the M5 receptor distinct from the acetylcholine

binding site and reduces the efficacy of acetylcholine-mediated signaling through this pathway.
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Caption: M5 Receptor Signaling Pathway.

M5 Receptor Modulation of the Dopaminergic Reward
Pathway and Appetite
The M5 receptor, located on VTA dopaminergic neurons, modulates the release of dopamine in

the nucleus accumbens. This pathway is critical for processing reward and motivation,

including that for palatable food. Negative allosteric modulation of the M5 receptor by (S)-
VU0637120 is hypothesized to dampen this dopamine release, thereby potentially reducing the

motivation to seek and consume highly rewarding foods. This effect is thought to be more

pronounced for artificial, potent reinforcers like drugs of abuse than for natural rewards.
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Caption: M5 Modulation of the Dopamine Reward Pathway in Appetite.

Experimental Protocols
Detailed experimental protocols are crucial for the rigorous evaluation of (S)-VU0637120's

effects on appetite and metabolic parameters. Below are outlines of key experimental

workflows.

In Vivo Rodent Food Intake and Body Weight Study
This protocol is designed to assess the acute and chronic effects of (S)-VU0637120 on food

consumption, water intake, and body weight in rodents.
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Food Intake and Body Weight Protocol

Acclimation
(7 days)

Baseline Measurement
(Food/Water Intake, Body Weight)

(3-5 days)

Randomization
(Vehicle vs. (S)-VU0637120)

Acute Dosing
(Single Injection)

Chronic Dosing
(Daily Injections for 14-28 days)

Acute Measurement
(Hourly Food/Water Intake for 6h,

24h Intake, Body Weight)

Chronic Measurement
(Daily Food/Water Intake,

Weekly Body Weight)

Termination & Tissue Collection

Click to download full resolution via product page

Caption: Experimental Workflow for In Vivo Food Intake Study.

Methodology:

Animal Model: Male and female C57BL/6J mice or Sprague-Dawley rats, 8-10 weeks old.
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Housing: Single housing in metabolic cages to allow for precise measurement of food and

water intake and collection of urine and feces if needed.

Diet: Standard chow or a high-fat diet to assess effects on both homeostatic and hedonic

feeding.

Acclimation: Animals are acclimated to the housing conditions and handling for at least one

week before the start of the experiment.

Baseline Measurements: Food and water intake and body weight are recorded daily for 3-5

days to establish a stable baseline.

Drug Administration: (S)-VU0637120 is dissolved in an appropriate vehicle (e.g., 10%

DMSO, 10% Tween-80, 80% saline) and administered via intraperitoneal (i.p.) or oral (p.o.)

gavage. A vehicle control group is included.

Acute Study: Following a single dose of (S)-VU0637120 or vehicle, food and water intake are

measured at regular intervals (e.g., 1, 2, 4, 6, and 24 hours).

Chronic Study: (S)-VU0637120 or vehicle is administered daily for a period of 14 to 28 days.

Food and water intake are measured daily, and body weight is measured weekly.

Data Analysis: Data are analyzed using appropriate statistical methods, such as t-tests or

ANOVA, to compare the effects of (S)-VU0637120 to the vehicle control.

Progressive Ratio Schedule for Food Reward
This protocol assesses the motivation of an animal to work for a food reward, providing insights

into the hedonic valuation of food.

Methodology:

Apparatus: Standard operant conditioning chambers equipped with levers, a food pellet

dispenser, and a house light.

Training:

Magazine Training: Animals are trained to retrieve food pellets from the dispenser.
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Fixed Ratio (FR) Training: Animals are trained to press a lever for a food reward on a fixed

ratio schedule (e.g., FR1, where one press yields one pellet), gradually increasing to FR5.

Progressive Ratio (PR) Testing:

Once stable responding is achieved on the FR schedule, animals are switched to a PR

schedule.

On a PR schedule, the number of lever presses required to obtain each subsequent

reward increases progressively.

The "breakpoint" is the highest number of lever presses an animal completes for a single

reward before ceasing to respond for a set period. The breakpoint is a measure of the

reinforcing efficacy of the food reward.

Drug Testing: Animals are treated with (S)-VU0637120 or vehicle prior to the PR session,

and the effect on the breakpoint is measured.

Future Directions and Conclusion
The selective M5 NAM (S)-VU0637120 presents a unique tool to dissect the role of the M5

muscarinic receptor in complex behaviors. While current evidence strongly supports a role for

M5 in modulating the rewarding effects of drugs of abuse, its direct impact on appetite and

energy homeostasis is not yet fully understood. The lack of a significant phenotype in M5

knockout mice in terms of baseline feeding suggests that the M5 receptor may not be a primary

regulator of homeostatic appetite. However, its influence on the dopaminergic reward system

points to a potential role in modulating the intake of highly palatable, rewarding foods, a key

factor in the development of obesity in an environment of readily available, energy-dense

foods.

Future research should focus on:

Directly assessing the effects of (S)-VU0637120 on food intake and body weight using

detailed protocols such as those outlined above, including the use of different diets (standard

chow vs. high-fat/high-sugar).
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Investigating the impact of (S)-VU0637120 on meal patterns, including meal size, duration,

and frequency, to understand the behavioral mechanisms underlying any changes in food

intake.

Exploring the interaction between M5 receptor signaling and known appetite-regulating

pathways in the hypothalamus, including neuropeptidergic systems such as NPY/AgRP and

POMC neurons.

Utilizing more complex behavioral paradigms, such as food choice and demand elasticity

tasks, to further probe the role of M5 in the motivation for and economic value of different

food rewards.

In conclusion, while the primary therapeutic indications for M5 NAMs like (S)-VU0637120
currently appear to be in the realm of addiction, a thorough investigation of their effects on

appetite and metabolism is warranted. Such research will not only clarify the physiological role

of the M5 receptor but may also reveal novel therapeutic avenues for the treatment of eating

disorders and obesity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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